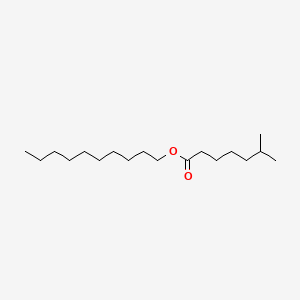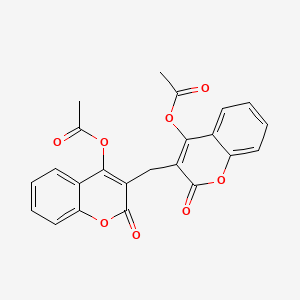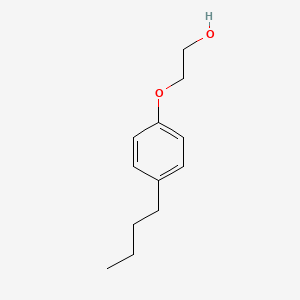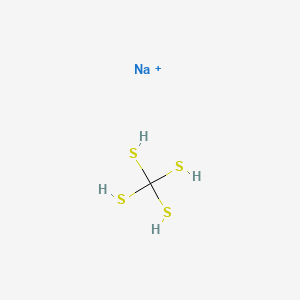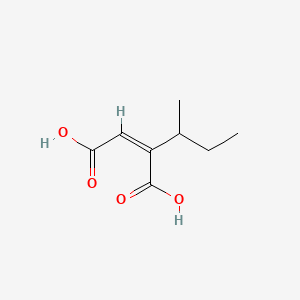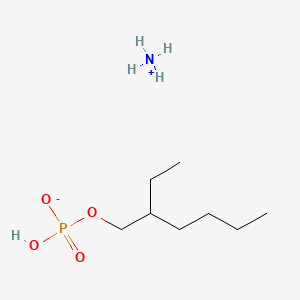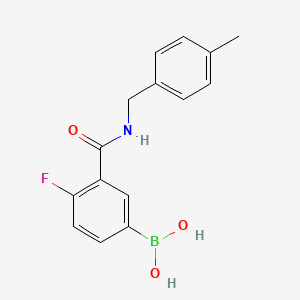
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N'-2-thiazolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2,5-dimethoxyphenethylamine with a thiazole derivative in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,5-dimethoxyphenethylamine, thiazole derivative, thiourea.
Reaction Conditions: Solvent (ethanol or methanol), heating (typically around 60-80°C).
Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction is monitored using techniques such as thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; conditionssolvent (ethanol or methanol), room temperature.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditionssolvent (dichloromethane, toluene), room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
科学研究应用
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of chemosensors and as a component in material science for the synthesis of advanced materials.
作用机制
The mechanism of action of Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, its potential as an enzyme inhibitor may be attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function.
相似化合物的比较
Similar Compounds
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thiazolyl-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-4-iodophenyl-
- Thiourea, N-(2,5-dimethoxyphenyl)-N’-2-thienylmethyl-
Uniqueness
Thiourea, N-(2-(2,5-dimethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both the 2,5-dimethoxyphenyl and thiazolyl groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
149486-08-8 |
|---|---|
分子式 |
C14H17N3O2S2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
1-[2-(2,5-dimethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3O2S2/c1-18-11-3-4-12(19-2)10(9-11)5-6-15-13(20)17-14-16-7-8-21-14/h3-4,7-9H,5-6H2,1-2H3,(H2,15,16,17,20) |
InChI 键 |
KDZKARFVKQOTDJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=S)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



